molecular formula C17H18F2N4O3S B6420301 (2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 1904637-24-6

(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B6420301
CAS No.: 1904637-24-6
M. Wt: 396.4 g/mol
InChI Key: UWQZZGCMGXCMBK-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a structurally complex enone derivative featuring a 1,4-diazepane core substituted with a sulfonylated imidazole moiety and a 2,5-difluorophenyl group. The stereoelectronic effects of the difluorophenyl group may enhance metabolic stability, while the imidazole sulfonyl group could contribute to hydrogen-bonding interactions, influencing binding affinity .

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3S/c18-14-3-4-15(19)13(10-14)2-5-17(24)22-6-1-7-23(9-8-22)27(25,26)16-11-20-12-21-16/h2-5,10-12H,1,6-9H2,(H,20,21)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQZZGCMGXCMBK-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C=CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)/C=C/C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : (2E)-1-(1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one

  • Molecular Weight : 230.31 g/mol
  • Substituents : Unsubstituted phenyl group; lacks fluorine and sulfonamide moieties.
  • Reported purity is 95% .

Compound B : (2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Molecular Weight : 286.3 g/mol
  • Substituents : 2,5-Dimethoxyphenyl and 4-fluorophenyl groups; lacks the 1,4-diazepane and imidazole sulfonyl moieties.
  • Key Differences : Methoxy groups introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing difluoro substituents in the target compound. The absence of a diazepane ring limits conformational flexibility .

Functional Group Analysis

Feature Target Compound Compound A Compound B
Aromatic Substituents 2,5-Difluorophenyl Phenyl 2,5-Dimethoxyphenyl
Heterocyclic Core 1,4-Diazepane + imidazole sulfonyl 1,4-Diazepane None
Polar Groups Sulfonamide (imidazole-linked) None Methoxy, fluoro
Molecular Weight ~450–500 (estimated) 230.31 286.3
  • In contrast, Compound B’s methoxy groups are electron-donating, which may alter redox properties or metabolic pathways.
  • Solubility: The imidazole sulfonyl group in the target compound likely enhances aqueous solubility compared to Compound A’s nonpolar phenyl group. Compound B’s methoxy groups may improve solubility relative to fluorine but reduce membrane permeability.

Hypothesized Pharmacological Implications

While direct bioactivity data for the target compound are unavailable in the provided evidence, structural analogs suggest plausible trends:

  • Target Selectivity : The diazepane-imidazole sulfonyl scaffold may mimic natural ligands for kinases or G-protein-coupled receptors (GPCRs), where sulfonamides are common pharmacophores.
  • Metabolic Stability : Fluorine atoms in the target compound could reduce oxidative metabolism compared to Compound B’s methoxy groups, which are prone to demethylation.
  • Toxicity Profile : The sulfonamide group may raise concerns for hypersensitivity reactions, a risk absent in Compounds A and B.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.